molecular formula C26H22N4O3S2 B2705709 2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide CAS No. 895099-92-0

2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2705709
CAS No.: 895099-92-0
M. Wt: 502.61
InChI Key: JOJMDPIJHFHLDE-UHFFFAOYSA-N
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Description

The compound 2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is a structurally complex heterocyclic molecule featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core. Key structural elements include:

  • A 2-methylbenzyl substituent at position 6, contributing to lipophilicity and steric bulk.
  • A thioether linkage at position 2, connecting the core to an N-phenylacetamide moiety, which may influence pharmacokinetics through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-18-9-5-6-10-19(18)16-30-22-14-8-7-13-21(22)25-23(35(30,32)33)15-27-26(29-25)34-17-24(31)28-20-11-3-2-4-12-20/h2-15H,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJMDPIJHFHLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide involves several steps. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

This compound features a pyrimido[4,5-e][1,2]thiazin core structure, which is known for its diverse biological activities. The presence of the thio group and the N-phenylacetamide moiety enhances its interaction with biological targets, making it a subject of interest in pharmacological studies.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated significant antimicrobial properties. Studies have shown that derivatives of thiazine and benzothiazine are effective against various bacterial strains and fungi. For instance, minimal inhibitory concentrations (MICs) for related compounds often fall within microgram ranges, indicating potent activity against pathogens.

Anticancer Properties

Compounds structurally related to this target compound have been evaluated for their anticancer effects. Certain benzothiazole derivatives have shown selective cytotoxicity against tumor cell lines while sparing normal cells. Mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

The antioxidant potential of similar thiazine derivatives has been documented, with some exhibiting IC50 values lower than common antioxidants like gallic acid. This suggests that the compound may contribute to oxidative stress reduction.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of thiazine derivatives found that certain compounds exhibited MIC values as low as 50 μg/mL against Gram-positive bacteria. This highlights the potential application of such compounds in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on related compounds indicated selective cytotoxicity against cancer cell lines such as WI-38 VA-13, with EC50 values ranging from 28 to 290 ng/mL. These findings suggest that modifications to the core structure can enhance anticancer activity.

Data Tables

Mechanism of Action

The mechanism of action of 2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and ultimately causing cell death . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure
Target Compound C~28~H~24~N~4~O~3~S~2~ 552.68 Sulfone, thioether, acetamide Benzo-pyrimido-thiazin
(2Z)-2-(2,4,6-Trimethylbenzylidene)-...11a C~20~H~10~N~4~O~3~S~ 386.38 Benzylidene, cyano, furan Thiazolo-pyrimidine
(2Z)-2-(4-Cyanobenzylidene)-...11b C~22~H~17~N~3~O~3~S~ 403.45 Cyano, benzylidene, furan Thiazolo-pyrimidine
6,11-Dihydro-2-(5-methylfuran-2-yl)-...12 C~17~H~10~N~4~O~3~ 318.29 Furan, cyano, quinazoline Pyrimidoquinazoline

Key Observations:

  • Functional Groups: The acetamide and sulfone groups in the target contrast with the cyano and furan groups in analogs, which may alter solubility and target selectivity.
  • Substituent Effects : The 2-methylbenzyl group in the target provides greater steric bulk compared to the benzylidene or furyl groups in analogs, possibly affecting membrane permeability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The phenylacetamide moiety may elevate LogP relative to furan-containing analogs, impacting oral bioavailability .
  • Hydrogen Bonding: Unlike triazole-thione derivatives (e.g., ), the target lacks N–H donors, suggesting different crystal packing or solubility profiles .

Biological Activity

The compound 2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is a complex organic molecule with potential therapeutic applications. Its unique structure combines elements of thiazine and pyrimidine derivatives, which have been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N4O3S2C_{27}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of approximately 516.63 g/mol. The structure features a thiazine core linked to a phenylacetamide moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC27H24N4O3S2C_{27}H_{24}N_{4}O_{3}S_{2}
Molecular Weight516.63 g/mol
Purity≥ 95%

Antimicrobial Activity

Research has shown that thiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that certain benzothiazine derivatives possess potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiazine derivatives has been extensively studied. In vitro assays revealed that compounds related to our target compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. For example, derivatives exhibited IC50 values in the nanomolar range (e.g., 0.37 µM for certain derivatives), showcasing their potency compared to conventional chemotherapeutics .

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. In animal models, thiazine derivatives demonstrated the ability to reduce inflammation markers significantly, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have indicated that certain derivatives may enhance neuroprotection by inhibiting phosphodiesterase II (PDE2), which plays a critical role in neurodegenerative conditions. For instance, one study found that a related compound improved cell viability in HT-22 cells exposed to corticosterone-induced toxicity . This mechanism suggests that the compound could be beneficial in treating diseases like Alzheimer's.

The biological activity of 2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could interact with various receptors affecting cellular responses.
  • Apoptosis Induction : The ability to induce programmed cell death in cancer cells is a critical aspect of its anticancer activity.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various thiazine derivatives found that those with specific substitutions had enhanced antimicrobial activity against resistant strains of bacteria .
  • Anticancer Efficacy : A comparative analysis showed that compounds structurally related to our target exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Neuroprotection : Research demonstrated that a similar compound significantly increased neuronal survival rates under stress conditions, indicating strong neuroprotective properties .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer :

  • Use a mixed solvent system (e.g., toluene:water, 8:2) with sodium azide under reflux for 5–7 hours, monitoring progress via TLC (hexane:ethyl acetate, 9:1) .
  • Purify via crystallization (ethanol) or ethyl acetate extraction for liquid intermediates. Adjust reaction time and stoichiometry (e.g., 1.5 eq NaN₃) to minimize side products .
  • For heterocyclic cores, employ acetic anhydride/acetic acid with sodium acetate as a catalyst to enhance cyclization efficiency .

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^13C-NMR to confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 7.29–7.94, methyl groups at δ 2.24–2.37) .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 386–403 for related analogs) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in complex fused-ring systems (e.g., pyrazolo-benzothiazine derivatives) .

Q. How can preliminary antioxidant activity be screened effectively?

  • Methodological Answer :

  • Use DPPH or ABTS radical scavenging assays. Prepare compound solutions in DMSO (0.1–100 µM) and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS). Compare IC₅₀ values to standards like ascorbic acid .
  • Include positive controls and triplicate runs to assess reproducibility. Moderate activity (e.g., 40–60% inhibition at 50 µM) suggests potential for derivatization .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data between similar analogs?

  • Methodological Answer :

  • Re-evaluate purity via HPLC (>95%) and confirm structural integrity with 1H^1H-NMR .
  • Perform dose-response curves across multiple assays (e.g., antioxidant vs. anti-inflammatory) to identify context-dependent effects .
  • Compare substituent effects: Electron-withdrawing groups (e.g., -CN) may enhance stability but reduce solubility, impacting bioactivity .

Q. What strategies can improve the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl or methyl esters) to enhance oral bioavailability .
  • Solubility Enhancement : Use PEGylation or co-solvents (e.g., cyclodextrins) for aqueous formulations .
  • Metabolic Stability : Test microsomal stability (human/rat liver microsomes) and identify metabolic soft spots via LC-MS/MS .

Q. How to design derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Core Modifications : Replace the 2-methylbenzyl group with halogenated or electron-donating substituents (e.g., -OCH₃) to alter electronic effects .
  • Side-Chain Variations : Substitute the phenylacetamide moiety with heteroaryl groups (e.g., pyridine, thiophene) to modulate target interactions .
  • Computational Guidance : Perform molecular docking (e.g., AutoDock Vina) against antioxidant enzymes (e.g., SOD) to prioritize synthetic targets .

Q. What experimental controls are essential when analyzing data from heterogeneous reaction mixtures?

  • Methodological Answer :

  • Include blank reactions (no catalyst) and internal standards (e.g., deuterated analogs) to quantify yields .
  • Use kinetic studies (time-course sampling) to identify rate-limiting steps (e.g., azide substitution vs. cyclization) .
  • Validate reproducibility across ≥3 independent syntheses and characterize all intermediates .

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